![molecular formula C20H24N2O2 B2396986 3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one CAS No. 1024132-03-3](/img/structure/B2396986.png)
3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one
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Overview
Description
3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one is a synthetic compound that has gained attention for its potential applications in scientific research. It is a member of the pyrazolone family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Structural Properties and Synthesis Methods
The compound and its derivatives have been extensively studied for their unique structural properties and synthesis methods. For instance, research by Portilla et al. (2011) examined π-stacked chains of hydrogen-bonded dimers in similar pyrazolone derivatives, highlighting the importance of π-π interactions and hydrogen bonding in determining molecular arrangement and stability. This study provides insights into how small modifications in molecular structure can significantly affect the overall molecular architecture and interactions within crystals (Portilla, Lizarazo, Cobo, & Glidewell, 2011).
Another study by Abonía et al. (2007) focused on the hydrogen-bonded chains in pyrazole derivatives, further emphasizing the role of hydrogen bonding in the self-assembly of these compounds. Such studies are crucial for understanding the crystalline properties of pyrazolone derivatives and their potential applications in material science (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Catalytic and Biological Applications
Research into the catalytic and biological applications of pyrazolone derivatives has also been explored. For example, Maspero et al. (2003) synthesized new polynuclear copper(I) pyrazolate complexes from pyrazole-3,5-di-ter-butyl derivatives, which showed catalytic activity in the cyclopropanation of olefins. This suggests potential applications of these compounds in organic synthesis and catalysis (Maspero, Brenna, Galli, & Penoni, 2003).
Additionally, properties of related compounds as hole-transport materials for extending the life of organic light-emitting diodes (OLEDs) have been investigated, indicating their potential in improving the durability and performance of OLED devices (Cherpak, Stakhira, Khomyak, Volynyuk, Hotra, Voznyak, Dovbeshko, Fesenko, Sorokin, Rybalochka, & Oliynyk, 2011).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a wide range of physiological and pharmacological activities . They are often used as building blocks in drug discovery and modern organic synthesis .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse physiological and pharmacological activities .
Result of Action
Pyrazole derivatives are known to have a wide range of physiological and pharmacological activities .
properties
IUPAC Name |
3-tert-butyl-2-hexanoylindeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-6-7-12-15(23)22-19(20(2,3)4)16-17(21-22)13-10-8-9-11-14(13)18(16)24/h8-11H,5-7,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHDAPAGFNRKLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one |
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